3-(4-chlorophenyl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(4-chlorophenyl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a 4-chlorophenyl group, a methylsulfonyl group, and a phenyl group. These substitutions confer unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the 4-chlorophenyl and phenyl groups.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride (such as methanesulfonyl chloride) reacts with the pyrazole intermediate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, potentially forming sulfone derivatives.
Reduction: Reduction reactions may target the pyrazole ring or the chlorophenyl group, leading to various reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced pyrazole or chlorophenyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-(methylsulfonyl)-5-phenylpyrazole: Lacks the dihydro component, which may affect its reactivity and biological activity.
3-(4-chlorophenyl)-1-(methylsulfonyl)-5-phenyl-1H-pyrazole: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
The unique combination of the 4-chlorophenyl, methylsulfonyl, and phenyl groups in 3-(4-chlorophenyl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole confers distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-methylsulfonyl-3-phenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-22(20,21)19-16(13-5-3-2-4-6-13)11-15(18-19)12-7-9-14(17)10-8-12/h2-10,16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVRIZNGARJWTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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